

5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B069507

[Get Quote](#)

CAS Number: 179897-94-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides an in-depth overview of **5-Fluoro-2-methoxyphenylboronic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Safety Information

5-Fluoro-2-methoxyphenylboronic acid is an organic compound that serves as a crucial building block in various organic syntheses. It typically appears as a white to off-white crystalline powder.[\[3\]](#)

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₇ H ₈ BFO ₃	[4]
Molecular Weight	169.95 g/mol	[1] [4]
Melting Point	144-153 °C	[1]
Boiling Point	337.1 °C at 760 mmHg	
Density	1.26 g/cm ³	
Solubility	Soluble in Methanol	
Flash Point	157.6 °C	

Identification and Registration

Identifier	Value	Source
CAS Number	179897-94-0	[1] [2] [3] [4]
EC Number	605-875-8	[4]
MDL Number	MFCD01863526	[1]
PubChem CID	2782673	[4]

Safety and Handling

5-Fluoro-2-methoxyphenylboronic acid is classified as a skin and eye irritant and may cause respiratory irritation.[\[5\]](#)[\[6\]](#)[\[7\]](#) Appropriate personal protective equipment (PPE), including eye shields, gloves, and a Type N95 (US) respirator, should be used when handling this compound. [\[1\]](#)

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P302+P352	IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Organic Synthesis

5-Fluoro-2-methoxyphenylboronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.^[3] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound is also utilized in copper-catalyzed arylation reactions.^[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

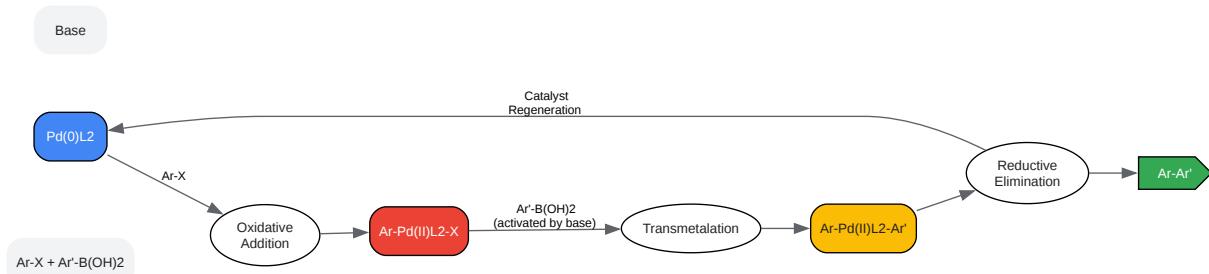
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using **5-Fluoro-2-methoxyphenylboronic acid** with an aryl bromide. This protocol is a general guideline and may require optimization based on the specific substrate.

Materials and Equipment

- Reagents:
 - **5-Fluoro-2-methoxyphenylboronic acid** (1.2 equivalents)
 - Aryl bromide (1.0 equivalent)

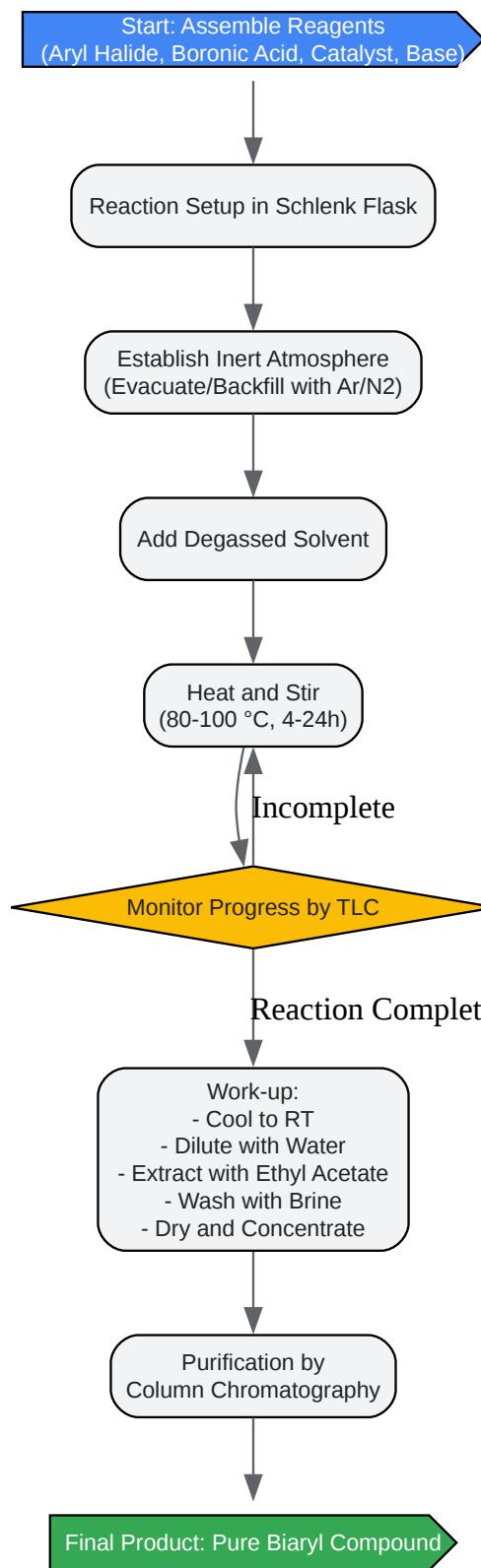
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 equivalents)
- Base (e.g., anhydrous potassium carbonate, 2.0 equivalents)
- Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

- Equipment:
 - Schlenk flask or round-bottom flask with a condenser
 - Magnetic stir bar and stir plate
 - Inert gas supply (Argon or Nitrogen)
 - Heating mantle or oil bath
 - Separatory funnel
 - Rotary evaporator
 - Thin Layer Chromatography (TLC) apparatus
 - Column chromatography setup


Procedure

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **5-Fluoro-2-methoxyphenylboronic acid** (1.2 eq), palladium catalyst (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.
- **Solvent Addition:** Add the degassed solvent mixture (1,4-dioxane and water) to the flask. The volume should be sufficient to create a stirrable mixture (approximately 5-10 mL per mmol of the limiting reagent).
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and transfer to a separatory funnel.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.


Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. [Yoneda Labs](http://yonedalabs.com) [yonedalabs.com]
- 5. [Suzuki Coupling](http://organic-chemistry.org) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069507#5-fluoro-2-methoxyphenylboronic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com